molecular formula C12H14N4 B1479789 1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-53-2

1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479789
CAS No.: 2098050-53-2
M. Wt: 214.27 g/mol
InChI Key: XACZZPMSEDPDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a synthetically crafted pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused cyclopentapyrazole core, a structure recognized as a privileged scaffold in the design of biologically active molecules. Pyrazole derivatives are extensively investigated for their multifaceted pharmacological potential, including serving as anti-inflammatory agents , antioxidants , and anticancer compounds . The specific incorporation of the pyrazine heterocycle at the 3-position is a strategic modification that can enhance binding affinity and modulate electronic properties, potentially leading to improved efficacy in targeting various disease pathways. Researchers value this compound for its utility as a key intermediate in synthesizing more complex molecules and for its role in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. The compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

1-ethyl-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-16-11-5-3-4-9(11)12(15-16)10-8-13-6-7-14-10/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACZZPMSEDPDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a cyclopenta[c]pyrazole core with an ethyl and a pyrazinyl substituent. The molecular formula is C10H12N4C_{10}H_{12}N_4, and its molecular weight is approximately 188.23 g/mol.

Research indicates that the biological activity of 1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that play a role in cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity against various bacterial strains.

Pharmacological Effects

1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been evaluated for various pharmacological effects:

  • Antibacterial Activity : In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 25-100 µg/mL depending on the bacterial strain tested.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Case Studies

A notable case study involved the evaluation of this compound's effect on biofilm formation in Staphylococcus aureus. The study found that treatment with 1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole significantly reduced biofilm biomass by approximately 60% compared to untreated controls.

Research Findings

Recent research has focused on the compound's role in modulating inflammatory responses. In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole with structurally related compounds, emphasizing substituent effects, synthesis yields, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Yield (%) Reference ID
1-Ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole 1-Ethyl, 3-pyridinyl C₁₃H₁₅N₃ 213.28 Discontinued; potential ligand for metal coordination or kinase inhibition N/A
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole 1-Methyl, 3-methyl C₈H₁₂N₂ 136.20 Simplified analog; used in NMR studies to confirm regiochemistry via NOE correlations 43
2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole 2-Aryl (3,5-Cl₂), 3-methyl C₁₃H₁₂Cl₂N₂ 267.16 Low yield (8%); demonstrates steric effects of bulky aryl substituents on synthesis 8
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate 3-Ethoxycarbonyl C₁₀H₁₂N₂O₂ 192.21 Key intermediate for bioactive derivatives (e.g., anticonvulsants, PDE inhibitors) N/A
1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole 1-Ethyl, 3-piperidinyl C₁₃H₂₀N₄ 232.33 Highlighted for storage precautions; potential CNS-targeting agent due to piperidine moiety N/A

Preparation Methods

Synthesis of Pyrazole Esters and Acids

  • Starting Materials: Ketoesters are converted to pyrazole esters by refluxing their alkali metal salts (e.g., lithium salts) with hydrazine derivatives in acetic acid. The pyrazole esters precipitate upon cooling with iced water.
  • Conversion to Acids: The esters are hydrolyzed using alkaline agents such as potassium hydroxide, followed by acidification to yield the corresponding pyrazole carboxylic acids.

Formation of Acid Chlorides and Amides

  • Acid Chloride Formation: Pyrazole carboxylic acids are converted to acid chlorides using reagents like thionyl chloride under controlled temperatures (0°C to room temperature) in inert atmospheres.
  • Amide Synthesis: The acid chlorides react with primary or secondary amines (e.g., 1-aminopiperidine) in solvents such as dichloromethane, often in the presence of bases like triethylamine, to yield amides.

Reduction of Amides to Amines

  • Amides can be reduced to amines using metal hydrides such as lithium aluminum hydride or borane-tetrahydrofuran complex (BH3-THF) under reflux conditions.

Coupling with Pyrazin-2-yl and Other Heterocycles

  • Coupling reactions to introduce the pyrazin-2-yl group are achieved via amide bond formation using coupling agents such as HATU, EDC, or carbodiimides in solvents like N,N-dimethylformamide (DMF) at low to ambient temperatures (0°C to 20°C).
  • Bases such as 4-methylmorpholine or triethylamine facilitate the coupling reaction.
  • Purification is typically done by column chromatography using C18 columns with acetonitrile/water gradients containing trifluoroacetic acid (TFA) modifiers.

Representative Experimental Data and Yields

Step Conditions & Reagents Yield (%) Notes
Esterification of cyclopenta[c]pyrazole-3-carboxylic acid Methanol with sulfuric acid at 85°C for 18 h 69 Methyl ester obtained as white solid; confirmed by 1H NMR and ESI-MS
Amide coupling with (2R,6S)-2,6-dimethylmorpholine HATU, TEA in DMF at 20°C for 3 h ~90 (typical) Purified by C18 column chromatography; LCMS m/z 250.3 (M+1)
Amidation using EDC and HOAt DMF, 0°C to RT overnight High Solid product isolated by filtration; used without further purification
Reduction of amide to amine BH3-THF complex under reflux Not specified Efficient conversion to amine intermediate
Cyclization and coupling steps Polyphosphoric acid and phosphorus pentoxide at 150°C for 6 h 16 Used for complex fused ring system formation; product purified by HPLC

Notes on Reaction Optimization and Conditions

  • Maintaining low temperatures (below 10°C) during esterification and amidation steps helps control side reactions and improves selectivity.
  • Use of inert atmosphere (nitrogen or argon) prevents oxidation and moisture interference during sensitive steps such as acid chloride formation and coupling.
  • Choice of coupling agents and bases significantly affects yield and purity; HATU and EDC with bases like 4-methylmorpholine are preferred for amide bond formation.
  • Purification by chromatographic techniques, including silica gel and reverse-phase C18 columns, is critical for isolating pure target compounds.

Summary Table of Key Preparation Methods

Preparation Step Reagents/Conditions Purpose/Outcome Reference
Pyrazole ester formation Lithium salt of ketoester + hydrazine, reflux in acetic acid Formation of pyrazole ester intermediates
Ester hydrolysis KOH followed by acidification Conversion to pyrazole carboxylic acid
Acid chloride synthesis Thionyl chloride, 0°C to RT, inert atmosphere Activation of acid for amidation
Amidation Amine + acid chloride, TEA, DCM, 0°C to RT Formation of amide derivatives
Amide reduction Lithium aluminum hydride or BH3-THF reflux Conversion to amine
Coupling with pyrazin-2-yl HATU or EDC, 4-methylmorpholine, DMF, 0-20°C Formation of final substituted product
Cyclization and ring closure Polyphosphoric acid, phosphorus pentoxide, 150°C, 6 h Formation of fused tetrahydrocyclopenta ring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.